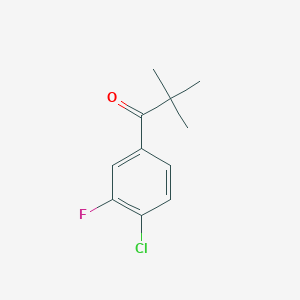

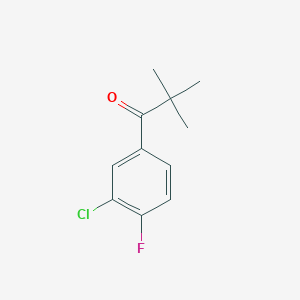

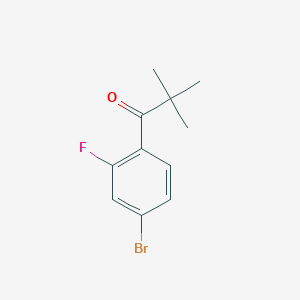

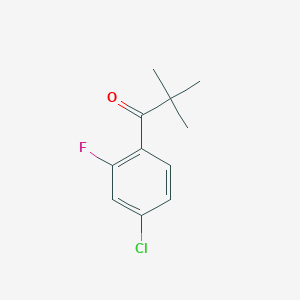

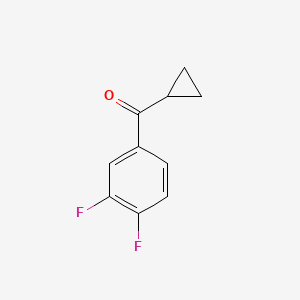

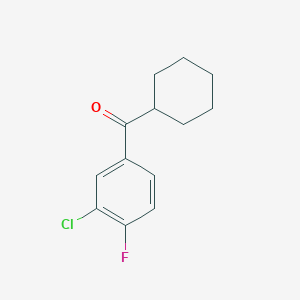

3-Chloro-4-fluorophenyl cyclohexyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and condensation processes. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the formation of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, which suggests that similar cyclization strategies could potentially be applied to synthesize the target compound . Additionally, the synthesis of trifluoromethyl cyclohexyl compounds via stepwise Robinson annulation from pentafluoroprop

Scientific Research Applications

Synthesis and Catalytic Applications

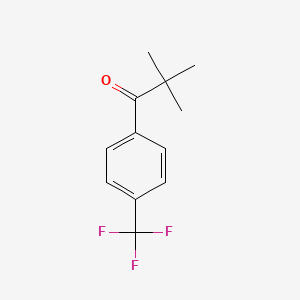

Synthesis of Fluorinated Compounds

The utility of 3-Chloro-4-fluorophenyl cyclohexyl ketone in the synthesis of fluorinated compounds is significant. For instance, research has shown the synthesis of trifluoromethyl cyclohexyl, cyclohexenyl, and aryl compounds via stepwise Robinson annulation, highlighting the role of fluorinated ketones in accessing fluorinated cyclohexane and aromatic derivatives (Massicot et al., 2011).

Catalysis

The novel fluorinated metallochlorin compounds have been explored as catalysts in the oxyfunctionalisation of hydrocarbons, demonstrating the influence of fluorine substitution on catalytic efficiency and selectivity (Vinhado et al., 2005).

Chemical Precursors and Structural Studies

Chemical Precursors

3-Chloro-4-fluorophenyl cyclohexyl ketone serves as a precursor in synthesizing novel ketamine derivatives, highlighting its role in developing new chemical entities with varied biological activities (Moghimi et al., 2014).

Structural Characterization

The structural characterization of related compounds, such as benzyl N-(3-chloro-4-fluorophenyl)carbamate, underscores the importance of X-ray crystallography in understanding the molecular geometry and intermolecular interactions within these molecules (Singh et al., 2011).

Novel Applications and Methodologies

Photopolymerizations

Ketone derivatives have been identified as photoinitiators for radical and cationic photopolymerizations under visible LED light, suggesting potential applications in 3D printing technologies (Xu et al., 2020).

Future Directions

The 3-chloro-4-fluorophenyl motif, as found in 3-Chloro-4-fluorophenyl cyclohexyl ketone, has been identified as a valuable structural feature in the development of new inhibitors for enzymes like tyrosinase . Future research may continue to explore the potential of this motif in the design of new pharmaceutical and cosmetic agents .

properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGWYVPUBRDMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642600 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluorophenyl cyclohexyl ketone | |

CAS RN |

898769-27-2 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.